2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid
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Overview
Description
2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid is a complex organic compound characterized by the presence of a furan ring, multiple amide linkages, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of the furan-2-yl prop-2-enoylamino intermediate. This intermediate is then subjected to further reactions to introduce the acetyl, amino, and propanoic acid groups. Common reagents used in these reactions include acyl chlorides, amines, and carboxylic acids, often under conditions such as reflux or the use of catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, alcohols, and new amide or ester compounds .
Scientific Research Applications
2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid
- 2-Furanpropanoic acid
- Ethyl 3-(furan-2-yl)propanoate
Uniqueness
Compared to these similar compounds, 2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid is unique due to its multiple functional groups and complex structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-11(2)9-14(17(24)20-12(3)18(25)26)21-16(23)10-19-15(22)7-6-13-5-4-8-27-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)(H,20,24)(H,21,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLWPXVLKHTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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